molecular formula C22H26N4O2 B11166044 N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B11166044
M. Wt: 378.5 g/mol
InChI Key: XPFAQUOTKKLAOW-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a dimethylamino group, which can influence its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. The resulting quinazolinone is then subjected to further functionalization to introduce the hexanamide side chain and the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the dimethylamino group, leading to different structural analogs.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of N-substituted analogs.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific chemical properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting or modulating the activity of target proteins. The dimethylamino group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide stands out due to its specific combination of a quinazolinone core and a dimethylamino group, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C22H26N4O2/c1-25(2)18-13-11-17(12-14-18)24-21(27)10-4-3-7-15-26-16-23-20-9-6-5-8-19(20)22(26)28/h5-6,8-9,11-14,16H,3-4,7,10,15H2,1-2H3,(H,24,27)

InChI Key

XPFAQUOTKKLAOW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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